Bromhydrate de SKF-75670

Vue d'ensemble

Description

Applications De Recherche Scientifique

SKF 75670 has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of dopamine receptor agonists.

Biology: SKF 75670 is employed in studies investigating dopamine-mediated cell signaling pathways.

Medicine: The compound is explored for its potential therapeutic effects in conditions related to dopamine dysregulation, such as Parkinson’s disease.

Industry: SKF 75670 is used in the development of new pharmacological agents targeting dopamine receptors.

Mécanisme D'action

Target of Action

SKF-75670 hydrobromide is a selective agonist for the Dopamine D1 receptor . The D1 receptor is one of the five subtypes of dopamine receptors in the brain. Dopamine is a neurotransmitter that plays several important roles in the brain and body, and the D1 receptor is involved in neuronal excitation.

Mode of Action

SKF-75670 hydrobromide interacts with the D1 receptor in an atypical manner. It displays antagonist activity in vitro and agonist activity in vivo . This means that while it can block the receptor’s activity in a test tube, it enhances the receptor’s activity in a living organism. Additionally, SKF-75670 hydrobromide acts as a cocaine antagonist , meaning it can block the effects of cocaine .

Biochemical Pathways

The primary biochemical pathway affected by SKF-75670 hydrobromide is the dopamine signaling pathway . By acting on the D1 receptor, SKF-75670 hydrobromide can influence the transmission of dopamine signals in the brain. This can have downstream effects on various functions, including movement, mood, and reward.

Pharmacokinetics

Its solubility in dmso suggests that it may be well-absorbed in the body when administered in a suitable formulation.

Result of Action

In animal studies, SKF-75670 hydrobromide has been shown to reduce locomotor activity . This suggests that it may have a calming or sedative effect. It also antagonizes the rate-altering and discriminative-stimulus effects of cocaine , indicating potential therapeutic applications in the treatment of cocaine addiction.

Action Environment

The action of SKF-75670 hydrobromide can be influenced by various environmental factors. For example, the presence of other drugs (such as cocaine) can affect its activity Additionally, the physiological environment, including the levels of dopamine and other neurotransmitters in the brain, can also impact its efficacy and stability

Analyse Biochimique

Biochemical Properties

SKF-75670 hydrobromide plays a significant role in biochemical reactions by selectively targeting dopamine D1 receptors. It interacts with these receptors to modulate dopamine signaling pathways. The compound exhibits partial agonist activity at the D1 receptor, which means it can activate the receptor but not to the full extent as other agonists . Additionally, SKF-75670 hydrobromide acts as a cocaine antagonist, altering the behavioral effects of cocaine in animal models . This interaction with dopamine receptors and its antagonistic effect on cocaine make it a valuable tool in studying dopamine-related biochemical processes.

Cellular Effects

SKF-75670 hydrobromide influences various cellular processes by modulating dopamine signaling pathways. It affects cell function by altering cell signaling, gene expression, and cellular metabolism. In studies involving MPTP-treated marmosets, SKF-75670 hydrobromide was shown to reduce locomotor activity, indicating its impact on motor function . The compound’s ability to act as a partial agonist at dopamine D1 receptors and its antagonistic effect on cocaine suggest that it can modulate cellular responses to dopamine and cocaine, thereby influencing cellular processes and functions.

Molecular Mechanism

The molecular mechanism of SKF-75670 hydrobromide involves its binding to dopamine D1 receptors, where it acts as a partial agonist. This binding interaction leads to the activation of the receptor, albeit with lower efficacy compared to full agonists . The compound also exhibits antagonist activity in vitro, which means it can block the receptor’s activity in certain conditions . Additionally, SKF-75670 hydrobromide’s role as a cocaine antagonist involves altering the behavioral effects of cocaine by modulating dopamine signaling pathways . These molecular interactions highlight the compound’s dual role as both an agonist and antagonist in different contexts.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SKF-75670 hydrobromide can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. SKF-75670 hydrobromide is stable when stored at -20°C under nitrogen and away from moisture . In in vivo studies, the compound’s effects on cellular function can vary depending on the duration of exposure and the experimental conditions. Long-term effects on cellular function have been observed in studies involving MPTP-treated marmosets, where SKF-75670 hydrobromide reduced locomotor activity over time .

Dosage Effects in Animal Models

The effects of SKF-75670 hydrobromide vary with different dosages in animal models. In MPTP-treated marmosets, dosages ranging from 2.5 to 10 mg/kg administered intraperitoneally reduced locomotor activity . Additionally, dosages of 0.3 and 1.0 mg/kg administered intramuscularly antagonized the rate-altering and discriminative-stimulus effects of cocaine in monkeys . These studies indicate that SKF-75670 hydrobromide’s effects are dose-dependent, with higher doses potentially leading to more pronounced effects on locomotor activity and cocaine antagonism.

Metabolic Pathways

SKF-75670 hydrobromide is involved in metabolic pathways related to dopamine signaling. As a dopamine D1 receptor agonist, it interacts with enzymes and cofactors involved in dopamine metabolism . The compound’s partial agonist activity at the D1 receptor suggests that it can modulate metabolic flux and metabolite levels associated with dopamine signaling. Additionally, its role as a cocaine antagonist indicates that it may influence metabolic pathways related to cocaine metabolism and its effects on the central nervous system .

Transport and Distribution

SKF-75670 hydrobromide is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s solubility in DMSO and its insolubility in water suggest that it may require specific transport mechanisms to reach its target sites within cells . Once inside the cells, SKF-75670 hydrobromide can interact with dopamine receptors and other biomolecules to exert its effects. Its distribution within tissues is influenced by factors such as dosage, administration route, and the presence of transporters and binding proteins .

Subcellular Localization

The subcellular localization of SKF-75670 hydrobromide is primarily associated with its target sites, the dopamine D1 receptors. These receptors are located on the cell membrane, where SKF-75670 hydrobromide binds to exert its agonist and antagonist effects . The compound’s activity and function are influenced by its localization to these specific compartments. Additionally, any post-translational modifications or targeting signals that direct SKF-75670 hydrobromide to specific organelles or compartments can impact its overall activity and function within the cell .

Méthodes De Préparation

La synthèse de SKF 75670 implique la formation du système cyclique de la benzazépine. Une voie de synthèse courante comprend la cyclisation de précurseurs appropriés dans des conditions spécifiques pour former la structure benzazépine souhaitée. Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et peuvent nécessiter un chauffage pour faciliter le processus de cyclisation .

Analyse Des Réactions Chimiques

SKF 75670 subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé pour former des dérivés quinoniques.

Réduction: Les réactions de réduction peuvent convertir le composé en ses dérivés dihydro correspondants.

Substitution: SKF 75670 peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyle, pour former divers dérivés.

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants tels que le permanganate de potassium et les agents réducteurs tels que le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

SKF 75670 a plusieurs applications de recherche scientifique:

Chimie: Il est utilisé comme composé modèle pour étudier le comportement des agonistes des récepteurs de la dopamine.

Biologie: SKF 75670 est utilisé dans des études portant sur les voies de signalisation cellulaire médiées par la dopamine.

Médecine: Le composé est exploré pour ses effets thérapeutiques potentiels dans les affections liées à la dysrégulation de la dopamine, telles que la maladie de Parkinson.

Mécanisme d'action

SKF 75670 exerce ses effets en se liant sélectivement aux récepteurs de la dopamine D1 et en les activant. Cette activation entraîne la stimulation de l'adénylate cyclase, ce qui entraîne une augmentation des niveaux d'adénosine monophosphate cyclique (AMPc) dans la cellule. Les niveaux élevés d'AMPc activent ensuite la protéine kinase A, qui phosphoryle diverses protéines cibles, conduisant aux effets physiologiques observés .

Comparaison Avec Des Composés Similaires

SKF 75670 est unique parmi les agonistes des récepteurs de la dopamine D1 en raison de sa liaison sélective et de son efficacité inférieure par rapport aux autres agonistes. Des composés similaires comprennent:

SKF 38393: Un autre agoniste des récepteurs de la dopamine D1 avec une efficacité plus élevée.

SKF 81297: Un agoniste puissant et sélectif des récepteurs de la dopamine D1 avec une efficacité plus élevée que SKF 75670.

L'unicité de SKF 75670 réside dans son activité atypique, affichant une activité antagoniste in vitro et une activité agoniste in vivo .

Propriétés

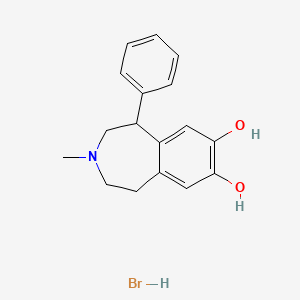

IUPAC Name |

3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2.BrH/c1-18-8-7-13-9-16(19)17(20)10-14(13)15(11-18)12-5-3-2-4-6-12;/h2-6,9-10,15,19-20H,7-8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTPHNVUAVFKGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80978339 | |

| Record name | 3-Methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62717-63-9 | |

| Record name | SK&F 75670 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062717639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.